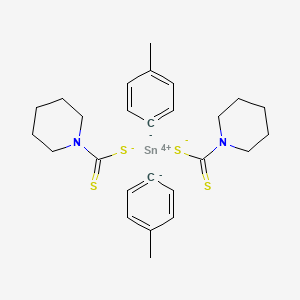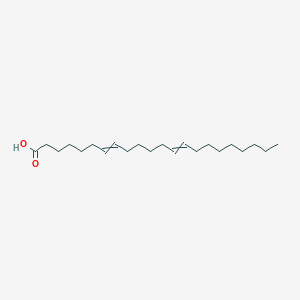
Docosa-7,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosa-7,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 7th and 13th carbon positions. This compound is part of the omega-6 fatty acid family and is known for its potential biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosa-7,13-dienoic acid can be synthesized through the elongation and desaturation of shorter-chain fatty acids. One common method involves the desaturation of oleic acid to produce octadeca-6,9-dienoic acid, which is then further elongated and desaturated to yield this compound. The reaction conditions typically include the presence of desaturase and elongase enzymes, along with cofactors such as adenosine triphosphate, reduced nicotinamide adenine dinucleotide phosphate, and magnesium chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms or plants that have been engineered to express the necessary desaturase and elongase enzymes. These organisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions: Docosa-7,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to yield saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or reactive oxygen species under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Aplicaciones Científicas De Investigación
Docosa-7,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Mecanismo De Acción
The biological effects of docosa-7,13-dienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can also act as a ligand for specific receptors, such as free fatty acid receptor 4, modulating various cellular processes including inflammation and metabolism .
Comparación Con Compuestos Similares
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Linoleic acid: An omega-6 fatty acid with two double bonds.
Uniqueness: Docosa-7,13-dienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other polyunsaturated fatty acids .
Propiedades
Número CAS |
73536-71-7 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
docosa-7,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,15-16H,2-8,11-14,17-21H2,1H3,(H,23,24) |
Clave InChI |
HHSQSZLEUFWPRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







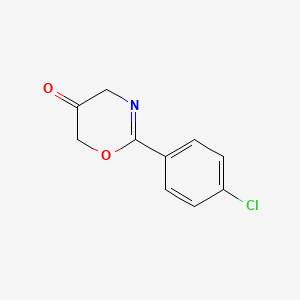
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
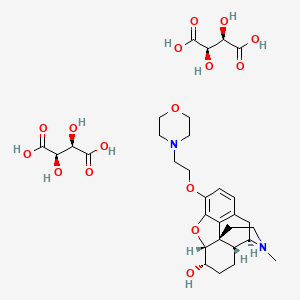
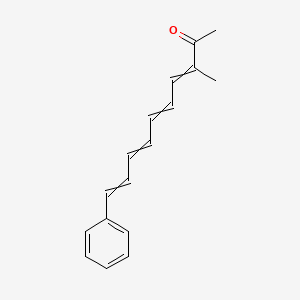

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
